![molecular formula C12H15F2NO B1427987 N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine CAS No. 1249636-03-0](/img/structure/B1427987.png)
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine
Overview
Description
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine (DFMPCB) is a cyclobutanamine derivative with a difluoromethoxy phenylmethyl group. It is a versatile chemical compound with a wide range of applications in the scientific research field. It can be used as a reagent in organic synthesis, a ligand in metal-catalyzed reactions, and as a drug in medicinal chemistry. In
Scientific Research Applications
Cesium Fluoride and Tetra-n-butylammonium Fluoride Mediated 1,4-N-->O Shift of Disubstituted Phenyl Ring of a Bicalutamide Derivative
A study by Patil et al. (2006) observed a novel 1,4-N-->O migration of a disubstituted phenyl ring during N-methylation of a bicalutamide derivative in the presence of CsF-Celite/acetonitrile. This study confirms the structural intricacies of the disubstituted phenyl ring migrated product through NMR and X-ray analysis (Patil et al., 2006).
Two Oxime Derivatives Including Succinimid and Morpholin Groups
Dinçer et al. (2005) describe compounds containing a cyclobutane ring, an oxime group, and a benzene ring. Their study focuses on the crystal structures of these compounds, noting the puckered nature of the cyclobutane ring and the chair conformation of the morpholin ring in one of the derivatives (Dinçer et al., 2005).
Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides
Gein et al. (2017) explored the reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in ethanol. This study highlights the synthesis of N-substituted 2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein et al., 2017).
Crystal Structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole
Sarı et al. (2002) investigated the crystal structure of a compound containing a cyclobutane ring, which exhibits significant biological activity, particularly antibacterial effects. The study provides insights into the compound's crystal structure and its synthesis process (Sarı et al., 2002).
Synthesis of Bicalutamide
A study by Li Yan (2013) focused on synthesizing bicalutamide, a nonsteroidal antiandrogen drug. The research improved the synthetic process of the intermediate, providing higher yields and a more efficient condensation reaction (Li Yan, 2013).
Small-Ring Compounds
Manatt et al. (1964) researched small-ring compounds, specifically focusing on hydrogenation, bromination, and hydrolysis processes involving cyclobutane derivatives. The study sheds light on various reactions and transformations of these compounds (Manatt et al., 1964).
Synthesis and Polymerization of Alkyl 1-bicyclobutanecarboxylates
Drujon et al. (1993) explored the free radical polymerization of bicyclobutanecarboxylates, a process similar to their vinyl counterparts. Their study highlights the synthesis, molecular weights, and thermal stability of these compounds (Drujon et al., 1993).
properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-7-2-1-4-9(11)8-15-10-5-3-6-10/h1-2,4,7,10,12,15H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDSEWXUIOUMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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